3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, compounds like “1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones” were synthesized via Claisen-Schmidt condensation under basic condition .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as 1H NMR, 13C NMR, and 19F NMR . For example, “2,5-Difluorophenylboronic acid” has a molecular weight of 157.91 and a molecular formula of C6H5BF2O2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, “2,5-Difluorophenylboronic acid” is a white to light yellow crystalline powder . It’s thermally stable up to about 300°C .Scientific Research Applications
- Proteasome Inhibitors : The boronic acid moiety can selectively target proteasomes, making it a valuable scaffold for developing proteasome inhibitors used in cancer therapy .
- Plant Hormones : Indole-3-acetic acid (IAA), a plant hormone, is produced by the degradation of tryptophan. Derivatives of indole, including 2,5-difluorophenylboronic acid, may have applications as plant growth regulators .
Medicinal Chemistry and Drug Development
Agrochemicals and Plant Growth Regulators
Mechanism of Action
Target of Action
Similar compounds such as 2,5-difluorophenylboronic acid have been used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in organic chemistry .
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, boronic acids typically interact with a palladium catalyst and an organohalide to form a new carbon-carbon bond .
Biochemical Pathways
The formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
The ability to form carbon-carbon bonds via suzuki-miyaura cross-coupling reactions can result in the synthesis of a wide range of organic compounds .
Action Environment
The solubility of the compound can be influenced by the ph of the environment . The compound is very soluble, with a solubility of 2.31 mg/ml .
Safety and Hazards
Safety data sheets provide information about the potential hazards of a compound. For instance, “2,5-Difluorophenylboronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .
properties
IUPAC Name |
5-(2,5-difluorophenyl)-2-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O2/c1-15-10(11(16)17)5-9(14-15)7-4-6(12)2-3-8(7)13/h2-5H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDPVIHHQPPLQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid |
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